molecular formula C11H14N2O B12964394 2-(Pyridin-2-ylmethyl)piperidin-4-one

2-(Pyridin-2-ylmethyl)piperidin-4-one

Cat. No.: B12964394
M. Wt: 190.24 g/mol
InChI Key: ZXRQKLIYKQCHEQ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a pyridin-2-ylmethyl group. This structural motif combines the conformational flexibility of the piperidine ring with the aromatic and electronic properties of the pyridine moiety. Piperidin-4-one derivatives are widely studied in medicinal chemistry due to their bioactivity, such as antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(pyridin-2-ylmethyl)piperidin-4-one

InChI

InChI=1S/C11H14N2O/c14-11-4-6-13-10(8-11)7-9-3-1-2-5-12-9/h1-3,5,10,13H,4,6-8H2

InChI Key

ZXRQKLIYKQCHEQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1=O)CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethyl)piperidin-4-one typically involves the reaction of piperidin-4-one with pyridin-2-ylmethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidin-4-one attacks the electrophilic carbon of the pyridin-2-ylmethyl halide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Pyridin-2-ylmethyl)piperidin-4-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and functional differences between 2-(pyridin-2-ylmethyl)piperidin-4-one and related compounds:

Compound Name Structural Features Key Functional Groups Reference
This compound (hypothetical) Piperidin-4-one core with pyridin-2-ylmethyl at C2 Ketone, pyridine, methylene linker N/A
Piperidin-1-yl(pyridin-2-yl)methanone (23) Piperidine connected to pyridin-2-yl via carbonyl group Amide, pyridine
1-[2-(4-Chlorophenyl)-3-methylbutyryl]-piperidin-4-one Piperidin-4-one substituted with 4-chlorophenyl and methylbutyryl groups Ketone, chlorophenyl, acyl group
1-(2-Chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one Piperidin-4-one with chloroacetyl and p-tolyl substituents, distorted boat conformation Chloroacetyl, p-tolyl, ketone
4-(4-Piperidin-1-ylphenyl)-chromeno-pyrimidin-5-one Chromeno-pyrimidine fused with piperidinylphenyl group Piperidine, chromene, pyrimidine, thiourea
3-Methyl-2-[1-(4-piperidin-1-ylmethyl-phenyl)piperidin-4-ylmethoxy]-6-pyridin-4-yl-3H-pyrimidin-4-one Complex pyrimidinone with dual piperidine and pyridine substituents Pyrimidinone, piperidinylmethoxy, pyridine

Structural Insights :

  • Conformational Flexibility : The piperidin-4-one ring in adopts a distorted boat conformation, whereas compounds like feature rigid fused rings, suggesting differences in binding modes.

Physicochemical Data :

Compound Molecular Weight Log P (Predicted) Solubility Purity
This compound ~203.27 ~1.2 Moderate (aqueous) N/A
Piperidin-1-yl(pyridin-2-yl)methanone (23) 204.27 1.5 Soluble in DCM/MeOH 94%
1-[2-(4-Chlorophenyl)-3-methylbutyryl]-piperidin-4-one 385.84 3.8 Low (lipophilic) 94.17%

Key Observations :

  • The pyridin-2-ylmethyl substituent likely improves aqueous solubility compared to highly lipophilic analogs like (Log P = 3.8).
  • Compounds with aromatic acyl groups (e.g., ) exhibit higher Log P values, reducing bioavailability .

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